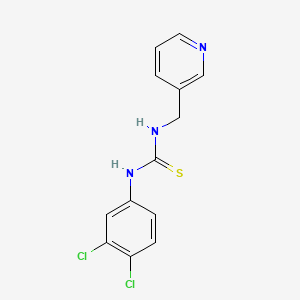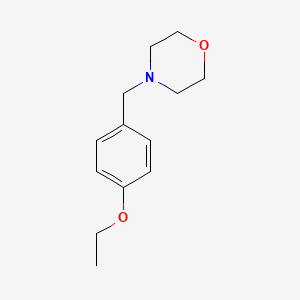
N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as DPTU, is a chemical compound that has been widely used in scientific research. DPTU is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of DPTU is not fully understood. However, studies have suggested that DPTU inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPTU has also been shown to inhibit the activity of key enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. Furthermore, DPTU has been shown to inhibit bacterial DNA synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
DPTU has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in cancer cells. DPTU also inhibits the activity of matrix metalloproteinases, enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, DPTU has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cancer cells.
Advantages and Limitations for Lab Experiments
DPTU has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, making it an attractive compound for drug discovery and development. Furthermore, DPTU is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. However, DPTU has some limitations for lab experiments. It is highly toxic to cells at high concentrations, limiting its use in cell-based assays. Additionally, DPTU has poor solubility in aqueous solutions, making it difficult to administer orally or intravenously.
Future Directions
There are several future directions for the study of DPTU. One area of interest is the development of DPTU-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of interest is the investigation of the molecular targets of DPTU, which could lead to the discovery of novel therapeutic targets. Additionally, the development of novel formulations of DPTU, such as liposomes or nanoparticles, could improve its solubility and bioavailability.
Synthesis Methods
The synthesis of DPTU involves the reaction of 3,4-dichloroaniline with pyridine-3-carboxaldehyde in the presence of thiourea. The reaction yields DPTU as a white crystalline solid with a melting point of 191-193°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
DPTU has been extensively studied for its biological activities. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DPTU also exhibits potent antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens. Additionally, DPTU has been shown to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-11-4-3-10(6-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJQCIJGALPOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
amino]ethanol](/img/structure/B5860535.png)

![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)
![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)

![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)

